Welcome to the BenchChem Online Store!
molecular formula C8H12F3NO2 B8316250 Spiro[2.3]hexan-5-amine 2,2,2-trifluoroacetate

Spiro[2.3]hexan-5-amine 2,2,2-trifluoroacetate

Cat. No. B8316250
M. Wt: 211.18 g/mol
InChI Key: OHYFIZIPLBFBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365499B2

Procedure details

The above obtained Compound 3-3 (1 g, 5.1 mmol) was dissolved in 5 mL of trifluoroacetic acid, stirred for 10 minutes, rotary evaporated to remove trifluoroacetic acid to give 1.1 g of Compound 3-4 and used directly in the next step reactions.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:3]2([CH2:6][CH:5]([NH:7]C(=O)OC(C)(C)C)[CH2:4]2)[CH2:2]1.[F:15][C:16]([F:21])([F:20])[C:17]([OH:19])=[O:18]>>[F:15][C:16]([F:21])([F:20])[C:17]([OH:19])=[O:18].[CH2:2]1[C:3]2([CH2:6][CH:5]([NH2:7])[CH2:4]2)[CH2:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1CC12CC(C2)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to remove trifluoroacetic acid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C(=O)O)(F)F.C1CC12CC(C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.